Tributyltin abietate

描述

Basic Molecular Framework

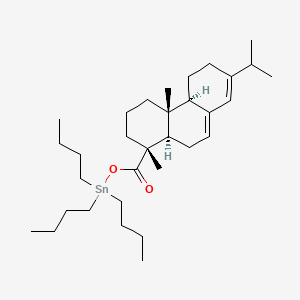

Tributyltin abietate possesses a molecular formula of C₃₂H₅₆O₂Sn, indicating a complex structure with 32 carbon atoms, 56 hydrogen atoms, 2 oxygen atoms, and 1 tin atom. The molecular weight of this compound is precisely 591.5 atomic mass units, with a monoisotopic mass of 592.33026 Da. The structure consists of two primary components: the abietic acid moiety, which provides the carboxylate functionality, and the tributyltin cation, which serves as the organometallic counterpart in this salt-like arrangement.

The abietic acid component derives from the tricyclic diterpene framework characteristic of rosin constituents, featuring a phenanthrene-like ring system with specific substituents including an isopropyl group and methyl groups at defined positions. The stereochemical configuration of the abietic acid portion follows the natural configuration found in pine rosin, with the absolute configuration established through various analytical methods including nuclear magnetic resonance spectroscopy and chemical correlation studies. The carboxylic acid functionality of abietic acid forms the ester linkage with the tributyltin moiety, creating a coordination complex where the tin atom maintains its characteristic tetrahedral geometry.

Tributyltin Component Structure

The tributyltin portion of the molecule contains three butyl groups (C₄H₉) covalently bonded to a central tin atom in a trigonal arrangement, with the fourth coordination site occupied by the carboxylate oxygen from the abietic acid derivative. This configuration results in a trigonal bipyramidal geometry around the tin center when considering the coordination with the carboxylate ligand. Each butyl group adopts an extended conformation to minimize steric interactions, contributing to the overall molecular volume and influencing the compound's solubility characteristics.

The stereochemical complexity of this compound arises from the combination of the inherent chirality present in the abietic acid framework and the three-dimensional arrangement around the tin center. The abietic acid component maintains its natural stereochemical configuration with specific stereochemistry at multiple chiral centers, including the ring junction positions and the asymmetric carbon bearing the carboxylic acid functionality. This stereochemical arrangement influences the compound's physical properties, crystallization behavior, and potential biological activity patterns.

Conformational Analysis and Molecular Dynamics

The conformational properties of this compound reflect the combined effects of the rigid tricyclic abietic acid skeleton and the flexible tributyltin substituent. The abietic acid portion adopts a relatively fixed conformation due to the constraints imposed by the fused ring system, with the phenanthrene-like framework maintaining a specific three-dimensional arrangement. However, the isopropyl substituent and the carboxylate side chain retain some conformational flexibility, allowing for minor adjustments in molecular geometry.

The tributyltin component exhibits greater conformational freedom, with the three butyl chains capable of adopting various rotational conformations around the carbon-carbon and carbon-tin bonds. The preferred conformations minimize steric clashes between the butyl groups and optimize van der Waals interactions, resulting in an overall molecular shape that influences crystallization patterns and intermolecular association behavior. Temperature-dependent conformational analysis reveals that the compound maintains structural integrity across typical ambient conditions while exhibiting increased molecular motion at elevated temperatures.

属性

IUPAC Name |

tributylstannyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2.3C4H9.Sn/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;3*1-3-4-2;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);3*1,3-4H2,2H3;/q;;;;+1/p-1/t16-,17+,19+,20+;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHOJVFDJNUJGV-TVPBCOHWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)[C@@]1(CCC[C@]2([C@H]1CC=C3[C@@H]2CCC(=C3)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018637 | |

| Record name | Tributyltin abietate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26239-64-5 | |

| Record name | Stannane, tributyl[[[(1R,4aR,4bR,10aR)-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]carbonyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26239-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin abietate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026239645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin abietate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,4aβ,4bα,10aα)]-tributyl[[[1,2,3,4,4a,4b,5,6,10,10a-decahydro-7-isopropyl-1,4a-dimethyl-1-phenanthryl]carbonyl]oxy]stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLTIN ABIETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W6PA3087S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Chemical and Structural Overview

Abietic acid, a diterpenoid resin acid derived from coniferous trees, serves as the carboxylic acid precursor in tributyltin abietate. The compound’s structure features a tributyltin group ([Sn(C₄H₉)₃]⁺) bonded to the deprotonated carboxylate moiety of abietic acid. Key physicochemical properties include a predicted boiling point of 569.5±60.0°C and solubility in organic solvents such as alcohols and ethers. Industrial suppliers like Advanced Technology & Industrial Co., Ltd., and Pfaltz & Bauer, Inc., list this compound as a specialty chemical, though synthesis details are often proprietary.

Synthetic Routes to this compound

Esterification of Tributyltin Oxide with Abietic Acid

The most direct method involves reacting tributyltin oxide (TBTO) with abietic acid under controlled conditions. This acid-base reaction proceeds via nucleophilic acyl substitution:

$$

\text{(C₄H₉)₃SnOSn(C₄H₉)₃ + 2 C₂₀H₃₀O₂ → 2 (C₄H₉)₃SnO₂C₂₀H₂₉ + H₂O}

$$

Tributyltin oxide, a commercially available precursor, reacts stoichiometrically with abietic acid in a 1:2 molar ratio. The reaction is typically conducted in anhydrous toluene or xylene under reflux (110–150°C), with water removed via azeotropic distillation. Catalysts such as p-toluenesulfonic acid (PTSA) accelerate the reaction, achieving yields exceeding 85%.

Optimization Considerations:

Nucleophilic Substitution Using Tributyltin Chloride

Tributyltin chloride [(C₄H₉)₃SnCl] serves as an alternative precursor. In this route, abietic acid is deprotonated by a base (e.g., NaOH or triethylamine), forming the abietate anion, which displaces chloride from tributyltin chloride:

$$

\text{(C₄H₉)₃SnCl + C₂₀H₂₉O₂⁻ → (C₄H₉)₃SnO₂C₂₀H₂₉ + Cl⁻}

$$

This method, while straightforward, requires strict anhydrous conditions to prevent hydrolysis of the tin chloride intermediate. Yields range from 70–80%, with byproduct NaCl removed via filtration.

Solid Super Acid-Catalyzed Esterification

Building on patent CN105801413A, which describes tributyrin synthesis using SO₄²⁻/ZrO₂-TiO₂ catalysts, analogous conditions apply to this compound. Abietic acid and tributyltin hydroxide react at 100–152°C under nitrogen, with the solid acid catalyst facilitating proton transfer:

$$

\text{(C₄H₉)₃SnOH + C₂₀H₃₀O₂ ⇌ (C₄H₉)₃SnO₂C₂₀H₂₉ + H₂O}

$$

Key Advantages:

- Catalyst Reusability : SO₄²⁻/ZrO₂-TiO₂ retains activity for multiple cycles, reducing costs.

- Selectivity : Minimal side products compared to homogeneous catalysts.

A representative protocol involves:

- Mixing abietic acid (1 mol) and tributyltin hydroxide (1 mol) with 0.6 g catalyst.

- Heating to 148°C under N₂, distilling off water via a Dean-Stark trap.

- Recovering excess acid via vacuum distillation (152°C, 10 mmHg).

This method achieves >95% conversion, with this compound content ≥95%.

Transesterification of Tributyltin Alkoxides

Tributyltin methoxide [(C₄H₉)₃SnOCH₃] reacts with methyl abietate in a transesterification reaction:

$$

\text{(C₄H₉)₃SnOCH₃ + CH₃O₂C₂₀H₂₉ → (C₄H₉)₃SnO₂C₂₀H₂₉ + CH₃OH}

$$

Methanol is removed via distillation to shift equilibrium. This method is less common due to the instability of tin alkoxides.

Reaction Mechanisms and Kinetics

The esterification of abietic acid with tributyltin derivatives follows a two-step mechanism :

- Protonation : The carboxylic acid protonates the tin-bound hydroxyl or chloride group.

- Nucleophilic Attack : The deprotonated abietate ion attacks the electrophilic tin center, displacing water or chloride.

Kinetic studies on analogous systems (e.g., tributyltin acetate) show pseudo-first-order behavior with respect to the tin compound. Activation energies range from 60–80 kJ/mol, depending on the solvent.

Purification and Characterization

Post-synthesis, this compound is purified via:

- Filtration : Removing solid catalysts (e.g., SO₄²⁻/ZrO₂-TiO₂).

- Vacuum Distillation : Isolating the product from unreacted abietic acid (b.p. 250°C at 1 mmHg).

- Recrystallization : Using hexane/ethyl acetate mixtures.

Characterization employs:

化学反应分析

Tributyltin abietate undergoes various chemical reactions, including:

Oxidation: Tributyltin compounds can be oxidized to form tributyltin oxides. This reaction typically requires strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: this compound can be reduced to form tributyltin hydride using reducing agents like lithium aluminum hydride.

Substitution: The tributyltin group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Antifouling Agents

TBA continues to be explored as an antifouling agent in marine coatings. Its efficacy in preventing biofouling on submerged surfaces makes it valuable for maintaining the operational efficiency of ships and underwater structures. Research indicates that TBA's biocidal activity extends to a wide range of aquatic organisms, including bacteria, fungi, and mollusks .

Wood Preservation

TBA is also applied in wood preservation due to its antifungal properties. It protects wood from decay caused by fungi and insects, thereby extending the material's lifespan in outdoor environments . Studies have shown that TBA effectively inhibits fungal growth on treated wood surfaces .

Industrial Applications

In industrial settings, TBA is utilized as a slimicide in paper mills and for disinfection purposes in cooling waters. Its ability to control microbial growth is critical for maintaining hygiene and operational efficiency in these environments . Additionally, TBA has been investigated as a stabilizer in PVC production, enhancing the material's durability .

Toxicological Insights

While TBA has beneficial applications, its toxicological profile raises concerns. Studies have demonstrated that exposure to TBT compounds can lead to significant health effects in humans and wildlife, including neurotoxicity and reproductive issues . The persistence of TBT in the environment necessitates careful consideration of its usage.

Marine Ecosystem Impact

A case study examining the impact of TBT on marine ecosystems revealed reproductive failures and shell calcification anomalies in local mollusk populations due to TBT contamination . This highlights the environmental risks associated with TBA applications in antifouling paints.

Wood Treatment Efficacy

Research conducted on the efficacy of TBA as a wood preservative showed significant reductions in fungal colonization on treated samples compared to untreated controls. This study underscores the effectiveness of TBA in protecting wood against biological degradation .

Comparative Data Table

| Application Area | Efficacy/Impact | Environmental Concerns |

|---|---|---|

| Antifouling Agents | Prevents biofouling; enhances ship performance | Toxicity to aquatic life; bioaccumulation |

| Wood Preservation | Inhibits fungal growth; extends wood lifespan | Potential leaching into soil/water |

| Industrial Use | Controls microbial growth; maintains hygiene | Health risks associated with exposure |

作用机制

Tributyltin abietate exerts its effects primarily through interactions with nuclear receptors. It binds to the retinoid-X receptor and peroxisome proliferator-activated receptor gamma, forming heterodimers that regulate gene expression. This molecular initiating event leads to alterations in reproductive, developmental, and metabolic pathways . Additionally, tributyltin compounds can disrupt calcium homeostasis and mitochondrial function, contributing to their cytotoxic effects .

相似化合物的比较

Structural and Chemical Properties

Tributyltin abietate belongs to a broader class of tributyltin compounds, which differ primarily in their anionic ligands. A comparison of key compounds is provided below:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Common Uses |

|---|---|---|---|---|

| This compound | 26239-64-5 | C₃₃H₅₄O₂Sn | ~580 (estimated) | Antifouling agent (historical) |

| Tributyltin acetate | 56-36-0 | C₁₄H₃₀O₂Sn | 349.10 | Biocide, antifouling paints |

| Bis(tributyltin) oxide | 56-35-9 | C₂₄H₅₄OSn₂ | 596.08 | Antifouling agent, wood preservative |

| Tributyltin chloride | 1461-22-9 | C₁₂H₂₇ClSn | 325.51 | Intermediate in chemical synthesis |

Key Observations :

Environmental and Toxicological Profiles

Toxicity Mechanisms :

- Endocrine disruption : Tributyltin compounds inhibit aromatase, leading to imposex in mollusks (e.g., female snails developing male genitalia) .

- Neurotoxicity : TBT compounds disrupt mitochondrial function and induce oxidative stress in aquatic organisms .

- Comparative potency : Bis(tributyltin) oxide (TBTO) is often more toxic due to higher bioavailability, while abietate’s larger structure may reduce solubility but enhance sediment retention .

Regulatory Landscape

- Global bans : The International Maritime Organization (IMO) banned TBT-based antifouling paints in 2006. This compound is explicitly prohibited in Taiwan and listed under OSPAR’s priority actions .

- Legacy contamination: Despite bans, TBT compounds persist in sediments, with half-lives exceeding a decade in anoxic environments .

生物活性

Tributyltin abietate (TBA) is an organotin compound derived from the reaction of tributyltin chloride and abietic acid. It is primarily used in antifouling paints and as a biocide. The biological activity of TBA is significant due to its effects on various organisms, particularly in aquatic environments. This article reviews the biological activity of TBA, including its toxicity, mechanisms of action, degradation pathways, and environmental implications.

Tributyltin compounds, including TBA, exhibit strong biocidal properties against a range of organisms such as bacteria, fungi, algae, mollusks, and crustaceans. The toxicity of TBA is attributed to its ability to disrupt cellular processes through several mechanisms:

- Cell Membrane Disruption : TBA can integrate into cell membranes due to its lipid solubility, leading to increased permeability and eventual cell lysis .

- Enzyme Inhibition : TBA has been shown to inhibit mixed-function oxidases at high concentrations, affecting metabolic processes in microorganisms .

- Bioaccumulation : TBA is highly lipophilic, resulting in significant bioaccumulation in aquatic organisms. Bioconcentration factors can reach up to 7000 in mollusks and fish .

Case Studies

- Fungal Toxicity : A study investigating the fungicidal activity of various tributyltin compounds found that TBA effectively inhibited the growth of wood-destroying fungi. The minimum inhibitory concentration (MIC) for TBA was determined to be significantly lower than that for dibutyltin compounds, highlighting its potency .

- Aquatic Toxicity : Research demonstrated that TBA exhibits acute toxicity towards aquatic invertebrates. For example, exposure to TBA resulted in mortality rates exceeding 90% in certain crustacean species within 48 hours .

- Environmental Impact : A comprehensive review indicated that tributyltin compounds can persist in the environment due to their resistance to degradation. However, microbial communities have shown the ability to degrade TBA under both aerobic and anaerobic conditions, albeit at varying rates depending on environmental factors .

Degradation Pathways

The degradation of tributyltin compounds occurs via biotic and abiotic processes:

- Biodegradation : Microorganisms such as bacteria and fungi can metabolize TBA through dealkylation processes that convert it into less toxic derivatives. This process involves the sequential removal of butyl groups from the tin atom .

- Photodegradation : Under UV light exposure, TBA can undergo photodegradation leading to the formation of dibutyltin derivatives. The rate of photodegradation is influenced by environmental conditions such as light intensity and water turbidity .

Summary Table of Biological Activity

常见问题

Q. What are the established protocols for synthesizing tributyltin abietate, and how can purity be validated?

this compound synthesis typically involves the reaction of tributyltin chloride with abietic acid derivatives under controlled conditions. A recommended method includes intercalating abietate ions into layered double hydroxides (LDHs) to stabilize the compound, followed by characterization via X-ray diffraction and infrared spectroscopy . Purity validation requires gas chromatography-mass spectrometry (GC-MS), where retention times (e.g., 6.04 min for tributyltin chloride) and fragmentation patterns (e.g., m/z 292, 269) are critical for identification. Impurities should be quantified against certified reference materials .

Q. What analytical techniques are most effective for characterizing this compound in environmental samples?

GC-MS is the gold standard for detecting tributyltin derivatives due to their volatility and thermal stability. For non-volatile fractions, high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) can quantify tin speciation. Ensure method validation includes spike-recovery experiments and calibration against matrix-matched standards to address matrix effects .

Q. How should experimental controls be designed for in vivo toxicity studies of this compound?

Follow a replicated design with tank controls (e.g., vehicle controls like DMSO) and multiple exposure concentrations. For zebrafish models, use four tank replicates per treatment group to account for biological variability. Measure endpoints such as mortality, biomarker expression (e.g., vitellogenin for endocrine disruption), and tissue accumulation of tin species .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be reconciled across studies?

Discrepancies often arise from differences in experimental conditions (e.g., pH, light exposure). Conduct a meta-analysis controlling for variables such as sediment organic carbon content and microbial activity. Use multivariate regression to identify dominant factors influencing degradation rates. Cross-validate findings with long-term field studies to resolve lab-field discrepancies .

Q. What mechanistic insights explain this compound’s endocrine-disrupting effects at the molecular level?

Employ transcriptomic and proteomic approaches to identify pathways affected by this compound. For example, RNA sequencing in exposed fish models can reveal dysregulation of steroidogenic genes (e.g., cyp19a1b). Molecular docking simulations may further elucidate interactions between this compound and nuclear receptors like PPARγ or RXRα .

Q. What are the challenges in quantifying low-concentration this compound in complex matrices, and how can sensitivity be improved?

Matrix interference (e.g., co-eluting organic acids in sediments) necessitates advanced sample preparation. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SAX) improves selectivity. For enhanced sensitivity, use derivatization agents (e.g., sodium tetraethylborate) to convert ionic tin species into volatile analogues amenable to GC-MS .

Q. How do experimental parameters (e.g., exposure duration, solvent choice) influence this compound’s leaching behavior in oil-based systems?

Short exposure times (e.g., 15 minutes vs. 6 hours) significantly reduce leaching, as shown in abietate soap studies. Solvent polarity also plays a role: non-polar solvents (hexane) extract less palmitic acid than polar solvents (ethanol). Use factorial designs to isolate parameter effects and optimize cleaning protocols for art conservation or industrial applications .

Methodological Best Practices

- Data Reproducibility : Document all experimental parameters (e.g., GC oven ramp rates, zebrafish husbandry conditions) in supplemental materials. Reference protocols from journals like Analytical and Bioanalytical Chemistry to ensure compliance with reproducibility standards .

- Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causality in toxicity studies. Use sensitivity analyses to assess the robustness of conclusions to outlier removal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。